6-methyl-1,3-benzoxazol-2(3H)-one
CAS No.: 22876-16-0
Cat. No.: VC1970743
Molecular Formula: C8H7NO2
Molecular Weight: 149.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 22876-16-0 |
---|---|
Molecular Formula | C8H7NO2 |
Molecular Weight | 149.15 g/mol |
IUPAC Name | 6-methyl-3H-1,3-benzoxazol-2-one |
Standard InChI | InChI=1S/C8H7NO2/c1-5-2-3-6-7(4-5)11-8(10)9-6/h2-4H,1H3,(H,9,10) |
Standard InChI Key | SAQACWOVZKNHSB-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=C1)NC(=O)O2 |
Canonical SMILES | CC1=CC2=C(C=C1)NC(=O)O2 |
Introduction
Chemical Identity and Structure
6-methyl-1,3-benzoxazol-2(3H)-one is a heterocyclic compound featuring a benzene ring fused to an oxazole ring system with a methyl group at the 6-position. The chemical structure demonstrates specific characteristics that contribute to its biological and pharmaceutical relevance.
Parameter | Information |
---|---|
CAS Number | 22876-16-0 |
Molecular Formula | C8H7NO2 |
Molecular Weight | 149.15 g/mol |
IUPAC Name | 6-methyl-3H-1,3-benzoxazol-2-one |
Synonyms | 2(3H)-Benzoxazolone,6-methyl-; 6-Methyl-2(3H)-benzoxazolone; 6-Methyl-2,3-dihydrobenzoxazol-2-one; 6-Methyl-2-benzoxazolone |
InChI | InChI=1S/C8H7NO2/c1-5-2-3-6-7(4-5)11-8(10)9-6/h2-4H,1H3,(H,9,10) |
InChIKey | SAQACWOVZKNHSB-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=C1)NC(=O)O2 |
The structural configuration of 6-methyl-1,3-benzoxazol-2(3H)-one includes a carbonyl group at the 2-position and a methyl substituent at the 6-position. This arrangement contributes significantly to its chemical reactivity and biological activity profile .
Physical and Chemical Properties
Understanding the physicochemical properties of 6-methyl-1,3-benzoxazol-2(3H)-one is essential for applications in pharmaceutical research and development.
Property | Value |
---|---|
Physical State | Solid |
Melting Point | 142-143°C |
Density | 1.259 g/cm³ |
Refractive Index | 1.574 |
XLogP3 | 1.42950 |
Polar Surface Area (PSA) | 46.00000 |
The compound exhibits moderate lipophilicity (XLogP3 value of approximately 1.43), suggesting a balanced distribution between hydrophilic and lipophilic properties. This characteristic is particularly relevant for its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion in biological systems .
Biological Activities
Antimicrobial Properties
6-methyl-1,3-benzoxazol-2(3H)-one demonstrates significant antimicrobial properties against various pathogens. Research has shown that this compound exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial activity .
Quorum Sensing Inhibition
One of the most notable biological activities of 6-methyl-1,3-benzoxazol-2(3H)-one is its ability to inhibit bacterial quorum sensing systems. Quorum sensing is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression based on population density, often regulating virulence factors and biofilm formation.
In vitro quorum sensing inhibitor screen (QSIS) assays have demonstrated that 6-methyl-1,3-benzoxazol-2(3H)-one effectively inhibits the quorum sensing system in QSIS1 strain. Furthermore, the compound significantly reduces multiple virulence factors in Pseudomonas aeruginosa PA01, as detailed in the table below :
Biological Activity | Effect on P. aeruginosa PA01 |
---|---|
Quorum Sensing Inhibition | Positive inhibition in QSIS1 strain |
Elastase Production | Significant reduction |
Biofilm Formation | Significant reduction |
Swarming Motility | Significant reduction |
These findings indicate that 6-methyl-1,3-benzoxazol-2(3H)-one could serve as a foundation for developing novel anti-pathogenic drugs that target bacterial virulence mechanisms rather than growth, potentially reducing the risk of resistance development .
Pharmaceutical Applications and Development
The pharmaceutical potential of 6-methyl-1,3-benzoxazol-2(3H)-one is substantial, particularly in addressing challenges related to antimicrobial resistance and bacterial infections.
Drug Development Applications
6-methyl-1,3-benzoxazol-2(3H)-one serves as an important structural scaffold in medicinal chemistry. Its heterocyclic framework provides a versatile platform for developing novel bioactive compounds through various modifications and substitutions .
Research indicates that compounds with the benzoxazolone core structure may interact with specific molecular targets, including:
-
Bacterial communication systems (quorum sensing)
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Enzymatic pathways involved in pathogenesis
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Structural proteins essential for bacterial virulence
GHS Code | Hazard Statement | Warning Category |
---|---|---|
H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled | Warning: Acute toxicity (oral, dermal, inhalation) |
H302 | Harmful if swallowed | Warning: Acute toxicity (oral) |
H312 | Harmful in contact with skin | Warning: Acute toxicity (dermal) |
H332 | Harmful if inhaled | Warning: Acute toxicity (inhalation) |
These classifications are based on aggregated information from multiple notifications to the European Chemicals Agency (ECHA) Classification and Labelling Inventory. Appropriate safety precautions should be employed when handling this compound, including proper personal protective equipment and adequate ventilation .
Supplier Type | Specifications | Typical Packaging |
---|---|---|
Research Suppliers | ≥99% purity | 100mg, 250mg, 1g, 5g containers |
Industrial Suppliers | 98-99% purity | 25kg drums, 25kg bags, 200kg drums |
Custom Synthesis | According to requirements | As specified by customer |
The compound is utilized in various applications including pharmaceutical intermediates, building blocks for medicinal chemistry, and research reagents. Commercial suppliers often provide certificates of analysis and safety data sheets with detailed specifications .
Current Research Directions
Research on 6-methyl-1,3-benzoxazol-2(3H)-one continues to evolve, with several promising directions:
Antimicrobial Resistance Strategies
The compound's quorum sensing inhibitory properties position it as a candidate in the development of novel strategies to combat antimicrobial resistance. By targeting bacterial communication rather than growth, this approach may help address the growing global challenge of antibiotic resistance .
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are investigating how modifications to the basic structure of 6-methyl-1,3-benzoxazol-2(3H)-one affect its biological activities. These studies aim to identify derivatives with enhanced potency, improved pharmacokinetic properties, or expanded activity spectra .
Combination Therapy Research
Investigation into the synergistic effects of combining 6-methyl-1,3-benzoxazol-2(3H)-one with conventional antibiotics represents another active research area. Preliminary findings suggest that such combinations could potentially increase treatment efficacy while reducing the development of resistance .
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